molecular formula C10H15NO2 B575904 Methyl 2-butyl-1H-pyrrole-1-carboxylate CAS No. 182551-36-6

Methyl 2-butyl-1H-pyrrole-1-carboxylate

Cat. No.: B575904
CAS No.: 182551-36-6
M. Wt: 181.235
InChI Key: HKLRAUOAEJYLJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-butyl-1H-pyrrole-1-carboxylate is a heterocyclic organic compound featuring a pyrrole ring substituted with a butyl group at the 2-position and a methyl carboxylate group at the 1-position. Pyrrole derivatives are of significant interest in medicinal chemistry due to their presence in bioactive molecules and natural products. Characterization methods such as NMR, FTIR, and X-ray crystallography (using tools like SHELX and ORTEP ) are critical for confirming its configuration and intermolecular interactions, including hydrogen bonding patterns .

Properties

CAS No.

182551-36-6

Molecular Formula

C10H15NO2

Molecular Weight

181.235

IUPAC Name

methyl 2-butylpyrrole-1-carboxylate

InChI

InChI=1S/C10H15NO2/c1-3-4-6-9-7-5-8-11(9)10(12)13-2/h5,7-8H,3-4,6H2,1-2H3

InChI Key

HKLRAUOAEJYLJC-UHFFFAOYSA-N

SMILES

CCCCC1=CC=CN1C(=O)OC

Synonyms

1H-Pyrrole-1-carboxylic acid, 2-butyl-, methyl ester

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Comparative Features of this compound and Analogues

Compound Name Key Structural Features Applications/Sources Stability/Reactivity Notes References
This compound Pyrrole core with 2-butyl and methyl carboxylate groups Synthetic intermediate, potential bioactive agent Likely stable under inert conditions; reactivity influenced by pyrrole π-system -
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Bicyclic pyrrole derivative with tert-butyl ester and ketone Chemical synthesis; requires safety protocols (respiratory protection) Stable under recommended storage; incompatible with strong oxidizers
Methyl palmitate Saturated C16 fatty acid methyl ester Major constituent in plant extracts (e.g., LM extract); biofuels, cosmetics High thermal stability; non-reactive under ambient conditions
Sandaracopimaric acid methyl ester Diterpene resin acid methyl ester Isolated from Austrocedrus chilensis resin; ecological and antimicrobial roles Complex degradation profile; sensitive to light/heat
Methyl octanoate Medium-chain (C8) fatty acid methyl ester Endogenous compound in biological systems; flavoring agent Volatile; prone to hydrolysis in acidic/basic conditions

Key Comparative Insights

Structural Complexity and Bioactivity: this compound’s pyrrole ring distinguishes it from aliphatic methyl esters (e.g., methyl palmitate, methyl octanoate). The cis-tert-butyl analogue shares a pyrrole core but incorporates a bicyclic system and ketone group, likely increasing steric hindrance and altering metabolic pathways .

Physicochemical Properties :

  • Aliphatic methyl esters (e.g., methyl palmitate, MW ~270.45) are larger and more lipophilic than the pyrrole derivative (estimated MW ~185.23), impacting solubility and diffusion rates .
  • Diterpene esters (e.g., sandaracopimaric acid methyl ester) exhibit higher molecular weights and structural rigidity, influencing their ecological roles in plant resins .

Safety and Handling: The cis-tert-butyl compound requires stringent safety measures (e.g., respiratory protection) due to acute toxicity risks , whereas methyl palmitate and octanoate are generally recognized as safe for cosmetics and food applications .

Analytical Characterization :

  • GC-MS and NMR (e.g., LM extract analysis , methyl shikimate characterization ) are standard for ester identification. Pyrrole derivatives may require advanced crystallographic tools (e.g., SHELXL ) for precise structural elucidation.

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